5-(2-Bromophenyl)-2-(4-bromophenyl)-7,9-dichloro-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Description
The compound 5-(2-Bromophenyl)-2-(4-bromophenyl)-7,9-dichloro-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine belongs to the pyrazolo-benzoxazine family, characterized by a fused heterocyclic core. This structure incorporates two brominated aryl groups at positions 2 and 5, along with chlorine atoms at positions 7 and 8.
Properties
CAS No. |
302914-03-0 |
|---|---|
Molecular Formula |
C22H14Br2Cl2N2O |
Molecular Weight |
553.1 g/mol |
IUPAC Name |
5-(2-bromophenyl)-2-(4-bromophenyl)-7,9-dichloro-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C22H14Br2Cl2N2O/c23-13-7-5-12(6-8-13)19-11-20-16-9-14(25)10-18(26)21(16)29-22(28(20)27-19)15-3-1-2-4-17(15)24/h1-10,20,22H,11H2 |
InChI Key |
ANWWDDVRABPNDW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3=C(C(=CC(=C3)Cl)Cl)OC(N2N=C1C4=CC=C(C=C4)Br)C5=CC=CC=C5Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Halogenation Patterns :
- The target compound’s 7,9-dichloro substitution aligns with analogs in and , suggesting shared electronic effects (e.g., electron-withdrawing properties) . However, its dual bromophenyl groups distinguish it from analogs with methoxy () or dichlorophenyl () substituents. Bromine’s larger atomic radius may enhance lipophilicity and van der Waals interactions compared to chlorine or methoxy groups.
- highlights a compound with a 9-bromo substitution, but its single halogen at position 9 contrasts with the target’s dichloro configuration .
This may influence binding specificity in biological systems.
Molecular Mass Trends: The target’s estimated mass (>550 g/mol) exceeds that of most analogs due to its two bromine atoms. For comparison, the dichlorophenyl analog in has a mass of 543.063 g/mol, while the mono-bromo compound in is significantly lighter (437.304 g/mol) .
Implications for Research and Development
- Synthetic Challenges : The target compound’s dual bromophenyl groups may complicate synthesis compared to analogs with simpler substituents. Suzuki-Miyaura coupling reactions are likely employed for aryl group introduction, as seen in related benzoxazines .
- Physicochemical Properties : Increased bromination suggests higher lipophilicity (logP) compared to methoxy- or chloro-substituted analogs, which could enhance membrane permeability but reduce aqueous solubility .
- Biological Activity : While pharmacological data are absent in the evidence, structural analogs with dichloro substitutions (e.g., ) have been explored for kinase inhibition or antimicrobial activity. The target’s unique bromine arrangement may optimize interactions with hydrophobic binding pockets .
Preparation Methods
Structural Characteristics and Properties
5-(2-Bromophenyl)-2-(4-bromophenyl)-7,9-dichloro-1,10b-dihydropyrazolo[1,5-c]benzoxazine (CAS No. 302914-03-0) is a complex heterocyclic compound with molecular formula C₂₂H₁₄Br₂Cl₂N₂O and molecular weight 553.1 g/mol. This compound belongs to the class of pyrazolo-benzoxazines characterized by a fused ring system containing pyrazole and benzoxazine moieties. Its structure features two bromophenyl groups at positions 2 and 5, as well as two chlorine atoms at positions 7 and 9 of the benzoxazine framework.
Physicochemical Properties
The compound exhibits the following physicochemical characteristics:
General Synthetic Approaches for Pyrazolo[1,5-c]benzoxazine Derivatives
The synthesis of pyrazolo[1,5-c]benzoxazine derivatives typically involves multi-step organic reactions that require careful control of reaction conditions. Based on available literature, several general approaches can be adapted for the synthesis of the target compound.
Cyclocondensation Approach
One common approach for preparing fused heterocyclic systems like pyrazolo[1,5-c]benzoxazines involves cyclocondensation reactions. For pyrazolo-fused systems, the cyclocondensation typically begins with amino-pyrazole derivatives and appropriate electrophilic reagents. In the context of pyrazolo[1,5-a]pyrimidines, which share similarities with our target compound's heterocyclic core, the reaction between NH-3-aminopyrazoles and 1,3-biselectrophilic compounds has been well-documented.
Pericyclic Reaction Approach
Another viable synthetic route employs pericyclic reactions such as [4+2] cycloaddition. This approach has been demonstrated in the synthesis of pyrazolo[1,5-a]pyrimidines, where N-propargylic sulfonylhydrazones undergo cycloaddition reactions to form the fused heterocyclic system. A modification of this approach could potentially be applied to the synthesis of pyrazolo[1,5-c]benzoxazines.
Sequential Functionalization Approach
This approach involves the construction of the heterocyclic core followed by sequential functionalization to introduce the desired substituents. For compounds like 5-(2-Bromophenyl)-2-(4-bromophenyl)-7,9-dichloro-1,10b-dihydropyrazolo[1,5-c]benzoxazine, this would involve introducing the bromophenyl and chloro substituents in a controlled sequence.
Specific Synthesis Routes for 5-(2-Bromophenyl)-2-(4-bromophenyl)-7,9-dichloro-1,10b-dihydropyrazolo[1,5-c]benzoxazine
Based on the available literature and general synthetic approaches for related compounds, three potential synthetic routes are proposed for the preparation of the target compound.
Route 1: Synthesis via Pyrazole-Benzoxazine Coupling
This route involves the preparation of a pyrazole derivative and a benzoxazine intermediate separately, followed by their coupling to form the desired fused heterocyclic system.
Synthesis of Pyrazole Precursor
The synthesis begins with the preparation of a 4-bromophenyl-substituted pyrazole derivative:
- 4-Bromophenylacetic acid is esterified using methanol and a solid acid catalyst at reflux temperature for 5-6 hours.
- The resulting methyl ester is reacted with sodium methoxide and dimethyl carbonate in methanol at 70-80°C under nitrogen atmosphere.
- The intermediate obtained is then treated with formamidine hydrochloride to form the pyrazole ring.
Synthesis of Benzoxazine Intermediate
For the preparation of the dichlorobenzoxazine component with a 2-bromophenyl substituent:
- A 2,4-dichlorophenol derivative is reacted with formaldehyde and 2-bromoaniline under basic conditions to form the benzoxazine ring.
- This reaction can be conducted in a solventless manner or using solvents like toluene or tetrahydrofuran.
Coupling Reaction
The coupling of the pyrazole and benzoxazine intermediates can be achieved through either:
Route 2: One-Pot Multicomponent Approach
A more direct approach involves a one-pot multicomponent reaction that could potentially streamline the synthesis process:
- A mixture of 4-bromophenylhydrazine, a dicarbonyl compound, 2-bromobenzaldehyde, and a 2,4-dichlorophenol derivative is reacted under appropriate conditions.
- This approach would require careful optimization of reaction conditions to promote the selective formation of the desired product over potential side reactions.
Route 3: Benzoxazine Formation Followed by Pyrazole Annulation
This route involves the initial formation of a benzoxazine intermediate followed by pyrazole annulation:
- A 2,4-dichlorophenol is reacted with 2-bromobenzaldehyde and an amine source to form a benzoxazine intermediate.
- This intermediate then undergoes reaction with a 4-bromophenyl hydrazine derivative to introduce the pyrazole ring through annulation.
Detailed Reaction Conditions and Optimization
The synthesis of 5-(2-Bromophenyl)-2-(4-bromophenyl)-7,9-dichloro-1,10b-dihydropyrazolo[1,5-c]benzoxazine requires careful optimization of reaction conditions to maximize yield and purity.
Solvent Selection
The choice of solvent plays a crucial role in the efficiency of the synthetic route. Based on literature for related compounds, the following solvents have been found effective for specific steps:
| Reaction Step | Recommended Solvents | Advantages |
|---|---|---|
| Pyrazole formation | Acetonitrile, DMF | Promotes cyclization, good solubility |
| Benzoxazine formation | Toluene, THF, Solventless | Environmentally friendly options |
| Coupling reaction | DMF, DMSO | High boiling points, good for heterogeneous reactions |
| Purification | Ethanol, Ethyl acetate | Effective crystallization media |
Temperature and Reaction Time Optimization
Careful control of temperature and reaction time is essential for achieving optimal yields:
| Reaction Step | Temperature Range (°C) | Reaction Time (h) | Comments |
|---|---|---|---|
| Esterification | Reflux (65-70) | 5-6 | Requires acid catalyst |
| Pyrazole formation | 70-80 | 4-8 | Under nitrogen atmosphere |
| Benzoxazine formation | 100-130 | 1-4 | Higher temperatures for solventless conditions |
| Coupling reaction | 50-100 | 3-5 | Depends on catalyst system |
| Final cyclization | 95-105 | 3-5 | Careful monitoring required |
Catalyst Selection
The use of appropriate catalysts can significantly enhance reaction efficiency:
| Reaction Step | Recommended Catalysts | Catalyst Loading (mol%) |
|---|---|---|
| Esterification | Sulfate-supported complex on iron oxide, zirconium oxide | 5-10 |
| Pyrazole formation | Sodium methoxide | 10-20 |
| Benzoxazine formation | N,N-dimethylaniline, N,N-dimethylaminopyridine | 5-15 |
| Coupling reaction | Copper(I) chloride, copper(II) sulfate with sodium ascorbate | 5-10 |
Purification and Characterization
Purification Techniques
Purification of the final compound and its intermediates typically involves:
- Recrystallization : Using appropriate solvent systems such as ethanol, ethyl acetate, or tetrahydrofuran.
- Column Chromatography : Employing silica gel with appropriate eluent systems such as chloroform:methanol (9.5:0.5, v/v).
- Extraction and Washing : Liquid-liquid extraction between organic solvents and water, followed by washing with aqueous sodium chloride solution.
Characterization Methods
The structural elucidation and purity assessment of the target compound require various analytical techniques:
| Analytical Technique | Information Obtained |
|---|---|
| ¹H NMR Spectroscopy | Proton environments, structural confirmation |
| ¹³C NMR Spectroscopy | Carbon environments, structural confirmation |
| IR Spectroscopy | Functional group identification |
| Mass Spectrometry | Molecular weight confirmation, fragmentation pattern |
| Elemental Analysis | Elemental composition verification |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment |
| X-ray Crystallography | Absolute structure confirmation |
Alternative Synthetic Routes and Modern Approaches
Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times and improve yields for several steps in the synthesis:
Flow Chemistry Approach
Continuous flow processes offer several advantages for the synthesis of complex heterocycles:
- Better heat transfer and mixing lead to improved reaction control.
- Scalability and reproducibility are enhanced compared to batch processes.
- Hazardous intermediates can be handled more safely due to the small volumes involved at any given time.
Solventless Synthesis
Environmentally friendly solventless conditions have been reported for the synthesis of benzoxazine compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
